Tbk1-IN-1
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Overview
Description
This compound is a specific and potent inhibitor of TANK-binding kinase 1 (TBK1), which is a serine/threonine kinase involved in various cellular processes, including immune response, inflammation, and cancer progression . This compound has shown significant anticancer activity by inhibiting the expression of TBK1 downstream target genes, such as CXCL10 and IFNβ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBK1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and reagents to achieve the desired chemical transformations. For example, the mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
TBK1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include organic solvents like DMSO, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions involving this compound include derivatives with enhanced potency and selectivity for TBK1 inhibition. These derivatives are often tested for their biological activity and potential therapeutic applications.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the key applications include:
Cancer Research: This compound is used to study the role of TBK1 in cancer progression and to develop targeted therapies for various types of cancer.
Immune Response: The compound is used to investigate the mechanisms of innate immune response and the regulation of proinflammatory cytokines and type I interferons.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting TBK1 and related pathways.
Biological Studies: Researchers use this compound to study the molecular pathways involved in cell proliferation, vesicle transport, and xenophagic elimination of bacteria.
Mechanism of Action
This compound exerts its effects by inhibiting the activity of TANK-binding kinase 1 (TBK1), a key regulator of various cellular processes . The compound binds to the kinase domain of TBK1, preventing its activation and subsequent phosphorylation of downstream targets such as interferon regulatory factor 3 (IRF3) and interferon regulatory factor 7 (IRF7) . This inhibition leads to a decrease in the production of proinflammatory cytokines and type I interferons, thereby modulating the immune response and reducing inflammation .
Comparison with Similar Compounds
This compound is compared with other similar compounds, such as MRT67307 and BX795, which also target TBK1 . While MRT67307 and BX795 are aminopyrimidine derivatives, this compound is unique in its structure and potency. MRT67307 has an IC50 of 19 nM against TBK1, compared to 1 μM for BX795 . This compound, with an IC50 of 22.4 nM, offers a balance between potency and selectivity .
List of Similar Compounds
- MRT67307
- BX795
- TBK1/IKKε-IN-5
This compound stands out due to its specific inhibition of TBK1 and its potential therapeutic applications in cancer and immune-related diseases.
Properties
Molecular Formula |
C27H35N7O2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[3-[2-[3-[(4-acetylpiperazin-1-yl)methyl]anilino]pyrrolo[2,3-d]pyrimidin-7-yl]propyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C27H35N7O2/c1-20(35)33-15-13-32(14-16-33)19-21-5-2-8-24(17-21)30-27-29-18-23-9-12-34(25(23)31-27)11-4-10-28-26(36)22-6-3-7-22/h2,5,8-9,12,17-18,22H,3-4,6-7,10-11,13-16,19H2,1H3,(H,28,36)(H,29,30,31) |
InChI Key |
QVADRMQCYNOPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)NC3=NC=C4C=CN(C4=N3)CCCNC(=O)C5CCC5 |
Origin of Product |
United States |
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